molecular formula C11H9FN2O B13203743 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Cat. No.: B13203743
M. Wt: 204.20 g/mol
InChI Key: KOPOSRCPINBJOJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is an aromatic aldehyde compound featuring a fluorine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, EtOH

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid

    Reduction: 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom and pyrazole ring contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-3-(1-methylpyrazol-3-yl)benzaldehyde

InChI

InChI=1S/C11H9FN2O/c1-14-6-5-10(13-14)9-4-2-3-8(7-15)11(9)12/h2-7H,1H3

InChI Key

KOPOSRCPINBJOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC(=C2F)C=O

Origin of Product

United States

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